3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
Overview
Description
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoylphenyl Group: This step may involve nucleophilic substitution reactions.
Carboxamide Formation: The final step could involve the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This might involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Possible use in the development of new materials or chemicals.
Mechanism of Action
The mechanism of action of 3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved would depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3,5,6-trimethyl-1-benzofuran-2-carboxamide
- N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide
Uniqueness
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide is unique due to the presence of both the trimethyl and sulfamoylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5,6-trimethyl-N-(4-sulfamoylphenyl)-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-10-8-15-12(3)17(24-16(15)9-11(10)2)18(21)20-13-4-6-14(7-5-13)25(19,22)23/h4-9H,1-3H3,(H,20,21)(H2,19,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRULZZKSULBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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